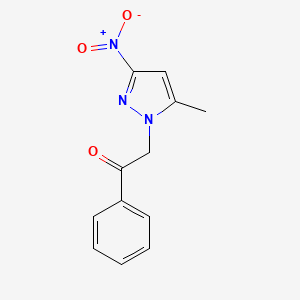

![molecular formula C20H27N5O2 B5578311 2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)

2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related triazole derivatives often involves multi-step reactions, including condensation, reductive amination, and protection-deprotection strategies. For instance, Vaid et al. (2013) detailed an efficient eight-step synthesis starting from oxoacetic acid monohydrate, which could provide insights into the complexity and methods applicable to synthesizing structurally complex triazoles (Vaid, Sathish K. Boini, Jeremy T. Spitler, et al., 2013).

Molecular Structure Analysis

The structure of related compounds, such as isothiazolopyridin derivatives, has been elucidated using X-ray crystallography, indicating the importance of this technique in determining the molecular geometry and confirming the tautomeric forms in the solid state (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Compounds containing triazole and piperidine units can participate in various chemical reactions, including nucleophilic ring opening and rearrangement processes. These reactions often yield novel heterocyclic scaffolds, showcasing the reactive versatility of such compounds (Amareshwar, N. C. Mishra, & H. Ila, 2011).

Scientific Research Applications

Metabolic Studies and Clinical Trials

Metabolism and Clinical Evaluation :Complex compounds often undergo extensive metabolic studies to understand their biotransformation in the human body. For instance, studies on compounds like L-735,524, an HIV-1 protease inhibitor, reveal significant insights into its metabolism. In clinical studies involving noninfected male volunteers, metabolic profiling via HPLC-UV comparison with human liver slice incubation highlighted the compound's major metabolic pathways, including glucuronidation and N-depyridomethylation, among others. Such studies are crucial for evaluating the efficacy and safety of novel therapeutic agents (Balani et al., 1995).

Pharmacokinetics in Clinical Trials :Understanding the pharmacokinetics and biotransformation of experimental compounds is essential for their development. Research on compounds like N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), undergoing clinical trials, involves analyzing urine from patients for DACA and its metabolites using high-performance liquid chromatography (HPLC). This provides a clear picture of the compound's excretion and transformation in humans, informing dose adjustments and potential therapeutic uses (Schofield et al., 1999).

Environmental and Occupational Exposure Studies

Exposure to Complex Compounds :Research on occupational exposure to complex chemicals, such as dimethyl sulphate, utilizes biomarkers like N-methylvaline to monitor worker uptake. Studies in chemical plants highlight the importance of monitoring for such compounds, which may pose hidden problems in occupational medicine. This research underscores the need for protective measures and regulatory oversight in environments where exposure to complex chemical compounds is a risk (Schettgen et al., 2004).

properties

IUPAC Name |

1-[4-[5-[(dimethylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-2-phenylethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c1-4-25-17(14-23(2)3)21-22-19(25)16-10-12-24(13-11-16)20(27)18(26)15-8-6-5-7-9-15/h5-9,16H,4,10-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGESLNRKEBAXBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1C2CCN(CC2)C(=O)C(=O)C3=CC=CC=C3)CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide](/img/structure/B5578232.png)

![2-chlorobenzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5578238.png)

![{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5578246.png)

![(1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578252.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5578277.png)

![(1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578284.png)

![5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)

![3-[(1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5578349.png)